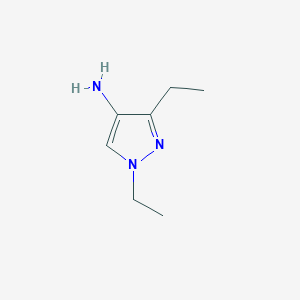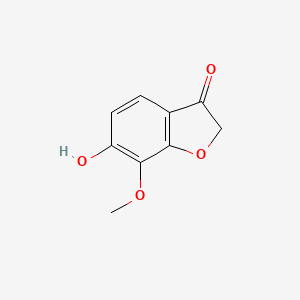
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester is a chemical compound with the molecular formula C10H17NO4 It is a derivative of carbamic acid, featuring a propynyl group and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester typically involves the reaction of (2,2-diethoxyethyl)amine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with active sites of enzymes. This interaction can modulate the activity of the enzymes, resulting in various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl ester: Similar in structure but with a phenyl group instead of a propynyl group.
Carbamic acid, (2,2-diethoxyethyl)-, ethyl ester: Lacks the propynyl group, making it less reactive in certain chemical reactions.
Uniqueness
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for diverse applications. This structural feature differentiates it from other carbamic acid derivatives and enhances its utility in various scientific and industrial contexts.
Propriétés
Numéro CAS |
475469-16-0 |
|---|---|
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
ethyl N-(2,2-diethoxyethyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C12H21NO4/c1-5-9-13(12(14)17-8-4)10-11(15-6-2)16-7-3/h1,11H,6-10H2,2-4H3 |
Clé InChI |
BCPPNABHQVQEMP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN(CC#C)C(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)







